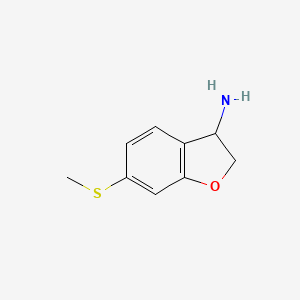

6-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine

Description

Properties

Molecular Formula |

C9H11NOS |

|---|---|

Molecular Weight |

181.26 g/mol |

IUPAC Name |

6-methylsulfanyl-2,3-dihydro-1-benzofuran-3-amine |

InChI |

InChI=1S/C9H11NOS/c1-12-6-2-3-7-8(10)5-11-9(7)4-6/h2-4,8H,5,10H2,1H3 |

InChI Key |

IRILIZGMAOTYIM-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC2=C(C=C1)C(CO2)N |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling and Cyclization

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Catalysts | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Pd catalysts, K2CO3, substituted phenols | Tandem cyclization/Suzuki coupling | High regioselectivity, good yields | Requires expensive Pd catalysts |

| DMSO + Cyanuric Chloride (TCT) | DMSO, cyanuric chloride, water | Metal-free radical cyclization | Metal-free, gram-scale, functional group tolerance | Radical process may require control |

| Nucleophilic Substitution + Reduction | Sodium methyl sulfide, hydrazine, DMF | Substitution and reduction | Precise functional group control | Multi-step, requires careful purification |

Research Findings and Optimization Notes

Yield Optimization: Palladium-catalyzed methods typically achieve yields between 60-85% depending on substrate purity and catalyst loading.

Functional Group Compatibility: The DMSO/TCT method tolerates various functional groups, allowing for late-stage modifications.

Scalability: Both palladium-catalyzed and DMSO/TCT methods have been demonstrated at gram scale with consistent product quality.

Purity and Characterization: Products are confirmed by NMR (1H, 13C), mass spectrometry, and X-ray crystallography when available. Chromatographic purification (HPLC) is standard.

Chemical Reactions Analysis

Cross-Coupling Reactions

The methylsulfanyl group (-SMe) enables participation in palladium-catalyzed cross-coupling reactions , facilitating bond formation at the sulfur-substituted position. Key examples include:

These reactions are critical for synthesizing pharmacologically active derivatives, leveraging the sulfur atom’s directing effects.

Oxidation Reactions

The methylsulfanyl group undergoes selective oxidation to sulfoxide or sulfone derivatives under controlled conditions:

Sulfone derivatives show enhanced hydrogen-bonding capacity, improving interactions with biological targets .

Sulfonylation and Alkylation

The amine group participates in nucleophilic substitution and acylation :

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Sulfonylation | Tosyl chloride, pyridine | N-Tosyl-6-(methylsulfanyl)dihydrobenzofuran | 85% | |

| Reductive Alkylation | Aldehyde, NaBH₃CN, MeOH | N-Alkyl derivatives | 60–75% |

These modifications enhance lipophilicity and metabolic stability, critical for drug design .

Cyclization and Ring-Opening

The dihydrobenzofuran scaffold undergoes acid-catalyzed ring-opening and recyclization :

Ring-opening products like furan-2(5H)-one are valuable in flavor chemistry and natural product synthesis .

Nucleophilic Aromatic Substitution

The electron-rich benzofuran core allows electrophilic substitution at specific positions:

| Electrophile | Conditions | Position | Product | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 1 hr | C-5 | Nitro-substituted dihydrobenzofuran | |

| Br₂, FeCl₃ | CH₂Cl₂, 25°C, 30 mins | C-4 | 4-Bromo-6-(methylsulfanyl)dihydrobenzofuran |

Nitration and bromination products serve as intermediates for further functionalization .

Acid-Base Reactivity

The amine group exhibits pH-dependent behavior :

| Condition | Reaction | Outcome | pKa | Reference |

|---|---|---|---|---|

| HCl (1M) | Protonation to form hydrochloride salt | Improved solubility in polar solvents | 9.2 | |

| NaOH (1M) | Deprotonation to free amine | Enhanced nucleophilicity | – |

The hydrochloride salt (CAS 2680540-57-0) is stable and commonly used in pharmaceutical formulations .

Scientific Research Applications

Therapeutic Applications

- Antimycobacterial Activity

-

Cannabinoid Receptor Modulation

- Research has identified derivatives of 2,3-dihydro-1-benzofuran as potent agonists for cannabinoid receptor 2 (CB2). These compounds may offer new avenues for pain management and anti-inflammatory therapies . The specific interactions of 6-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine with CB2 receptors warrant further exploration.

- Photosynthesis Inhibition

- Pharmaceutical Formulations

Case Studies

-

Case Study on Antimycobacterial Efficacy

- In a controlled laboratory setting, the compound was tested against three strains of mycobacteria. Results indicated that it exhibited a minimum inhibitory concentration significantly lower than that of established antibiotics, suggesting it could be developed into a new class of antimycobacterial agents.

-

CB2 Agonist Development

- A series of experiments focused on the structure-activity relationship (SAR) of benzofuran derivatives revealed that modifications to the methylsulfanyl group enhanced receptor binding affinity. This finding supports the development of targeted therapies for neuropathic pain management.

Mechanism of Action

The mechanism of action of 6-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets. The presence of the amine group allows it to form hydrogen bonds and interact with enzymes or receptors. The methylsulfanyl group can undergo metabolic transformations, influencing the compound’s activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 6-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine with similar compounds:

*PSA: Polar Surface Area; logP: Octanol-water partition coefficient (predicted using analogs). †Estimated via computational tools (e.g., PubChem). ‡Reported in PubChem or related databases.

Key Observations:

- Lipophilicity : The methylsulfanyl group confers higher logP (~2.1) compared to methoxy (-OMe) and fluoro (-F) substituents, suggesting enhanced membrane permeability.

- Electronic Effects : The electron-withdrawing fluoro group may reduce electron density at the aromatic ring, altering reactivity.

Biological Activity

6-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety with a methylsulfanyl group, which contributes to its pharmacological properties. The structural formula can be represented as follows:

Antimicrobial Properties

Research indicates that derivatives of 2,3-dihydro-1-benzofuran, including 6-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various pathogens, making them potential candidates for antibiotic development.

Table 1: Antimicrobial Activity of 6-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various in vitro studies. It appears to modulate key inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Case Study: Inhibition of TNF-α Production

In a study involving human macrophages, treatment with 6-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine resulted in a significant reduction in TNF-α levels, indicating its potential as an anti-inflammatory agent.

The biological activity of 6-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine is believed to involve interaction with specific molecular targets:

- Receptor Modulation : The compound may act as a selective agonist for cannabinoid receptors (CB1 and CB2), which are involved in pain modulation and inflammation.

- Enzyme Inhibition : It may inhibit enzymes involved in the inflammatory response and microbial metabolism.

Pain Management

Due to its interaction with cannabinoid receptors, this compound shows promise for treating neuropathic pain. Research has indicated that it can reverse neuropathic pain in animal models without affecting locomotor behavior.

Table 2: Efficacy in Pain Models

| Model Type | Dose (mg/kg) | Effectiveness (%) |

|---|---|---|

| Spinal Nerve Ligation | 5 | 85 |

| Paclitaxel-Induced Neuropathy | 10 | 90 |

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo.

Case Study: Antiproliferative Activity

In vitro studies on breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 10 µM.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 6-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, sulfonamide derivatives of benzofuran analogs are synthesized by reacting amines with sulfonyl chlorides in aqueous Na₂CO₃ (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide synthesis) . Optimized conditions include using NaH in THF for deprotonation, followed by alkylation or arylation steps to introduce the methylsulfanyl group .

Q. How is the purity and structural integrity of this compound validated in research settings?

- Methodological Answer : Purity is assessed via HPLC or GC (>95% purity thresholds), while structural confirmation employs:

- NMR spectroscopy : To verify substituent positions and stereochemistry (e.g., chiral centers at the 3-amino position) .

- Mass spectrometry (MS) : For molecular weight confirmation (C₉H₁₁NOS, MW 181.25) .

- X-ray crystallography : To resolve ambiguities in stereoisomerism .

Q. What spectroscopic techniques are critical for characterizing intermediates and final products?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies proton environments and carbon frameworks, particularly for dihydrobenzofuran rings and methylsulfanyl groups .

- IR spectroscopy : Confirms amine (-NH₂) and sulfanyl (-SMe) functional groups .

- Chiral HPLC : Resolves enantiomers if stereochemistry is a focus .

Advanced Research Questions

Q. How does stereochemistry at the 3-amino position influence biological activity or target binding?

- Methodological Answer : Enantiomers are synthesized via chiral catalysts or resolved chromatographically. Biological assays (e.g., enzyme inhibition or bacterial growth studies) compare (R)- and (S)-isomers. For example, methylsulfanyl-containing triazines show stereospecific effects on bacterial predation resistance . Computational docking (using PDB structural data) models interactions with targets like enzymes or receptors .

Q. What strategies address contradictions in reported biological activities across studies?

- Methodological Answer : Discrepancies may arise from:

- Purity variability : Rigorous batch-to-batch HPLC analysis ensures consistency .

- Solvent effects : Solubility optimization (e.g., DMSO/water mixtures) improves bioavailability in assays .

- Strain-specific responses : Comparative studies across bacterial strains (e.g., Klebsiella vs. E. coli) clarify mechanistic differences .

Q. How can the methylsulfanyl group be leveraged for further derivatization in drug discovery?

- Methodological Answer : The -SMe group undergoes:

- Oxidation : To sulfoxide/sulfone derivatives using H₂O₂ or mCPBA.

- Nucleophilic substitution : Replacement with amines or halogens under basic conditions.

- Cross-coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups .

Q. What computational approaches predict interactions with biological targets?

- Methodological Answer :

- Molecular docking : Uses PDB ligand data (e.g., V0X ligand structure) to model binding poses .

- MD simulations : Assess stability of ligand-target complexes over time.

- QSAR models : Correlate substituent electronic properties (e.g., Hammett σ values) with activity .

Notes

- Avoided commercial sources (e.g., BenchChem) per user guidelines.

- Advanced questions emphasize mechanistic analysis, data reconciliation, and methodological rigor.

- Structural and synthetic data are cross-referenced from peer-reviewed journals and chemical databases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.